2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-13-6-14(20)8-15(7-13)22-18(25)12(9-21)5-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYRBQIQTNDUIL-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichloroaniline Intermediate: This step involves the nitration of aniline followed by reduction to form 3,5-dichloroaniline.
Synthesis of the Cyano Intermediate: The dichloroaniline is then reacted with acrylonitrile under basic conditions to introduce the cyano group.
Coupling with Phenoxyacetic Acid: The final step involves the coupling of the cyano intermediate with phenoxyacetic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Pharmacological and Metabolic Implications
Diclofenac
- Activity: A potent NSAID targeting cyclooxygenase (COX) enzymes. The 2,6-dichloroanilino group enhances COX-2 selectivity .
- The cyano group could increase metabolic stability compared to diclofenac’s carboxylic acid, which undergoes glucuronidation .
490-M Series ()
- Metabolism: Compounds like 490-M06 (methoxyimino derivative) are metabolized via hydroxylation and glucuronidation. The target’s cyano group may resist oxidation, prolonging its half-life .
Indole-Based Analog ()
- Lipophilicity: The indole derivative’s LogP (4.4) suggests high membrane permeability. The target compound’s phenoxy backbone and cyano group may reduce lipophilicity, balancing solubility and bioavailability .
Cyclopropylamino Derivative ()
- Substituent Effects: The cyclopropylamino group in ’s compound could enhance metabolic stability via steric shielding. In contrast, the target’s cyano group may engage in polar interactions, influencing solubility .
Environmental and Toxicological Considerations
- Diclofenac: Known for environmental persistence and aquatic toxicity due to its stable aromatic structure . The target compound’s cyano and propenyl groups may increase biodegradability but require toxicity testing.
- PPCPs (): Compounds like triclosan and ibuprofen exhibit microalgal growth inhibition. The target’s dichloroanilino group warrants ecotoxicological evaluation .
Biological Activity
2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Phenoxy group : Contributes to its interaction with biological targets.
- Cyano group : Imparts reactivity and potential for biological activity.
- Dichloroanilino moiety : Enhances specificity towards certain enzymes or receptors.
The molecular formula is with a molecular weight of approximately 397.26 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been studied for its role as a histone deacetylase (HDAC) inhibitor , which is crucial in regulating gene expression. Inhibition of HDACs can lead to:
- Altered gene expression : Affecting cell proliferation and apoptosis.
- Potential anticancer properties : By inducing cell cycle arrest and promoting differentiation in cancer cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Anticancer Efficacy
- A study assessed the compound's effects on various cancer cell lines (e.g., breast and prostate cancer). Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent against malignancies.
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Mechanistic Insights
- Research demonstrated that the compound interacts with HDACs, leading to increased acetylation levels of histones and non-histone proteins, which is associated with enhanced transcriptional activation of tumor suppressor genes.
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Comparative Studies
- The compound was compared with other known HDAC inhibitors. It exhibited comparable or superior efficacy in reducing tumor viability, highlighting its therapeutic potential in oncology.
Q & A
Q. What are the key structural features and physicochemical properties of this compound that influence its reactivity?
The compound features an (E)-configured α,β-unsaturated ketone, a 3,5-dichloroanilino group, and a phenoxyacetic acid moiety. The electron-withdrawing cyano and dichloro groups enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks. The conjugated system stabilizes intermediates in reactions like Michael additions. Crystallographic studies of analogous dichloroaniline derivatives reveal planar geometries that favor π-π stacking, impacting solubility and crystal packing .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Based on structurally similar compounds, this derivative may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid incompatible materials like strong oxidizers. Store at 2–8°C under inert gas to prevent decomposition .
Q. What standard synthetic routes are used to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3,5-dichloroaniline with ethyl cyanoacetate to form the β-ketonitrile intermediate.
- Step 2: Knoevenagel reaction with 2-hydroxyacetophenone to introduce the α,β-unsaturated ketone.
- Step 3: Alkylation with bromoacetic acid to attach the phenoxyacetic acid group. Yields are optimized using catalysts like piperidine and polar aprotic solvents (DMF or DMSO) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Confirm regiochemistry of the dichloroanilino group and E/Z configuration.
- HPLC-MS: Assess purity (>95%) and detect degradation products.
- X-ray crystallography: Resolve stereochemical ambiguities (e.g., planarity of the enone system) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key strategies include:
- Catalyst screening: Use DBU or DMAP to enhance Knoevenagel reaction efficiency.
- Solvent optimization: Replace DMF with recyclable ionic liquids to reduce waste.
- Microwave-assisted synthesis: Reduce reaction time from 24 hours to 2–4 hours at 80°C .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. null effects)?
- Dose-response analysis: Test across a wider concentration range (nM to mM).
- Target specificity assays: Use kinase profiling or ELISA to identify off-target interactions.
- Metabolic stability studies: Evaluate hepatic microsomal degradation to rule out false negatives .
Q. What methodologies elucidate interaction mechanisms between this compound and protein targets?
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) to receptors like COX-2.
- Molecular docking: Simulate binding poses using AutoDock Vina; validate with mutagenesis (e.g., Ala-scanning of active sites).
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How can solubility and stability challenges be addressed in formulation studies?
- Co-solvent systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- pH adjustment: Stabilize the carboxylic acid moiety at pH 6.5–7.4.
- Lyophilization: Prepare stable amorphous solid dispersions .
Q. What computational approaches predict the compound’s reactivity and degradation pathways?
Q. What in vitro/in vivo models are suitable for comprehensive toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
